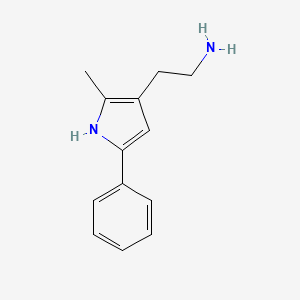
2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in many natural products . The compound 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has a unique structure that makes it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been known to target tubulin proteins, which play a crucial role in cell division . Additionally, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism .
Mode of Action
Similar compounds have been reported to inhibit α-glucosidase in a competitive manner . This suggests that the compound may bind to the active site of the enzyme, preventing the binding of its natural substrate and thus inhibiting its activity.
Biochemical Pathways
If the compound acts as an α-glucosidase inhibitor as suggested by similar compounds , it would affect carbohydrate metabolism. Specifically, it would delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
Result of Action
Similar compounds have shown cytotoxic activity against cancerous cell lines and the ability to inhibit α-glucosidase, potentially reducing postprandial hyperglycemia .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine are largely defined by its interactions with various biomolecules. For instance, it has been found to inhibit serotonin uptake in vitro, suggesting that it may interact with serotonin transporters .
Cellular Effects
In terms of cellular effects, 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has been shown to have α-glucosidase inhibitory activity, which could potentially delay glucose absorption and reduce the occurrence of postprandial hyperglycemia . This suggests that the compound may have an impact on cellular metabolism, particularly in cells that are involved in glucose regulation.
Molecular Mechanism
At the molecular level, 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine appears to exert its effects through binding interactions with biomolecules. For example, it has been found to inhibit serotonin uptake, suggesting that it may bind to and inhibit serotonin transporters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine appear to be stable over time. For instance, it has been found to consistently inhibit serotonin uptake in vitro .
Dosage Effects in Animal Models
For instance, a compound with a similar structure was found to have a significant impact on the behavior of depressed animals at a dose of 20 mg per kg body weight .
Metabolic Pathways
Given its α-glucosidase inhibitory activity, it may be involved in the metabolism of carbohydrates .
Vorbereitungsmethoden
The synthesis of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of substituted amines with carboxylic acid derivatives under reflux conditions followed by acid-mediated cyclization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Vergleich Mit ähnlichen Verbindungen
2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine can be compared with other similar compounds, such as:
2-(2-Methyl-1H-pyrrol-3-yl)ethanamine: This compound lacks the phenyl group, which may result in different biological activities and chemical properties.
2-(2-Phenyl-1H-pyrrol-3-yl)ethanamine: This compound lacks the methyl group, which may also lead to variations in its reactivity and biological effects.
2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanol:
Eigenschaften
IUPAC Name |
2-(2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10-12(7-8-14)9-13(15-10)11-5-3-2-4-6-11/h2-6,9,15H,7-8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMBZMIUGUEIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=CC=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

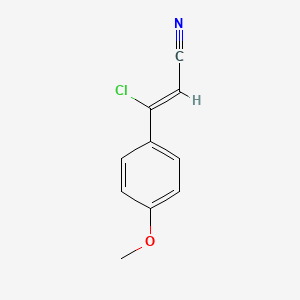
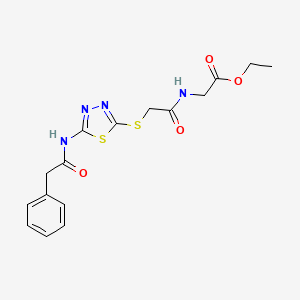
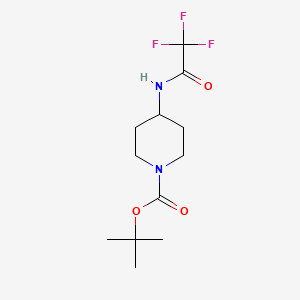
![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)
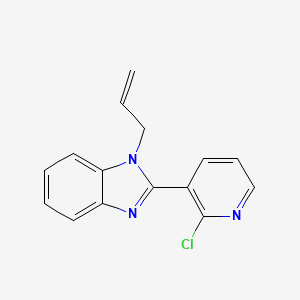
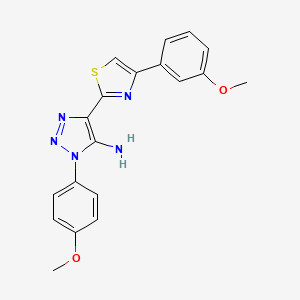
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)
![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)
![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)
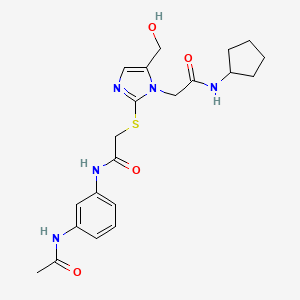
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)
